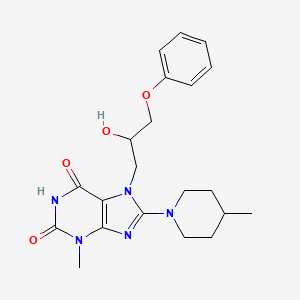
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27N5O4 and its molecular weight is 413.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic molecule belonging to the purine family. Its unique structural features suggest potential biological activities that warrant extensive investigation. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's IUPAC name is This compound . Its molecular formula is C19H23N5O4 with a molecular weight of approximately 373.42 g/mol. The structure consists of a purine core with various substituents that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5O4 |
| Molecular Weight | 373.42 g/mol |
| CAS Number | 331839-91-9 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in cellular pathways. The purine structure suggests that it may act as an inhibitor or modulator of enzymes such as kinases and phosphodiesterases, which are crucial for cellular signaling and metabolism.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific phospholipases or kinases, affecting lipid metabolism and signaling pathways.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.
- Cellular Uptake : The presence of hydrophobic phenoxy and piperidine groups may facilitate its uptake into cells, enhancing its bioavailability.
In Vitro Studies
Research has indicated that compounds with similar structures exhibit significant biological activities such as anti-inflammatory, anticancer, and neuroprotective effects. For instance:
- Anti-inflammatory Activity : In vitro assays have shown that related purine derivatives can inhibit the production of pro-inflammatory cytokines.
- Anticancer Potential : Some studies have reported that purine analogs can induce apoptosis in cancer cell lines by modulating cell cycle regulators.
Case Study: Inhibition of Phospholipase A2
A study explored the inhibition of lysosomal phospholipase A2 (PLA2G15) by various compounds, including purine derivatives. The findings highlighted that compounds structurally similar to This compound could effectively inhibit PLA2G15 with IC50 values below 1 mM, suggesting potential for drug-induced phospholipidosis .
Table 2: Biological Activity Summary
属性
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-14-8-10-25(11-9-14)20-22-18-17(19(28)23-21(29)24(18)2)26(20)12-15(27)13-30-16-6-4-3-5-7-16/h3-7,14-15,27H,8-13H2,1-2H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOLBBWQTXHYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=CC=C4)O)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














